2-benzyl-4-bromobenzoic acid
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Overview
Description
2-Benzyl-4-bromobenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of a benzyl group and a bromine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-4-bromobenzoic acid can be achieved through several methods. One common approach involves the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzoic acid using oxidizing agents such as 2-iodoxy-5-methylbenzenesulfonic acid and Oxone . The reaction is typically carried out in acetonitrile at elevated temperatures with vigorous stirring.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing similar oxidizing agents and reaction conditions as described above. The scalability of the process ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-4-bromobenzoic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion of 4-bromobenzyl alcohol to 4-bromobenzoic acid.
Substitution: The bromine atom can be substituted with other functional groups through reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidizing Agents: 2-iodoxy-5-methylbenzenesulfonic acid, Oxone.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Oxidation: 4-bromobenzoic acid.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
2-Benzyl-4-bromobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzyl-4-bromobenzoic acid involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound binds to the active site of the enzyme, altering its conformation and inhibiting its activity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Bromobenzoic acid: Shares the bromine substitution but lacks the benzyl group.
4-Bromobenzamide: Similar structure with an amide group instead of a carboxylic acid.
Uniqueness: 2-Benzyl-4-bromobenzoic acid is unique due to the presence of both a benzyl group and a bromine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
857005-14-2 |
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Molecular Formula |
C14H11BrO2 |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
2-benzyl-4-bromobenzoic acid |
InChI |
InChI=1S/C14H11BrO2/c15-12-6-7-13(14(16)17)11(9-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) |
InChI Key |
OUGBMNAFMFKNSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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